molecular formula C30H44N8O4 B12332276 L-Phenylalaninamide,L-phenylalanyl-L-leucyl-L-arginyl-

L-Phenylalaninamide,L-phenylalanyl-L-leucyl-L-arginyl-

Cat. No.: B12332276
M. Wt: 580.7 g/mol
InChI Key: IXVLMCBQTKGWEN-QORCZRPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- is a complex peptide compound with significant biochemical and pharmacological properties It is composed of multiple amino acids, including L-phenylalanine, L-leucine, and L-arginine, which contribute to its unique structure and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can modify disulfide bonds or other oxidized functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiols or amines.

Scientific Research Applications

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- has a wide range of scientific research applications:

    Chemistry: Used as a chiral selector in chromatography and as a building block for more complex molecules.

    Biology: Studied for its role in protein-protein interactions and as a model peptide for understanding peptide folding and stability.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.

Comparison with Similar Compounds

L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can be compared with other similar peptides, such as:

    L-Phenylalaninamide, L-tyrosyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-arginyl-: This peptide has a similar structure but includes additional amino acids, which may alter its biochemical properties.

    L-Phenylalaninamide, L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-: This compound differs by the inclusion of valine, which can affect its stability and interactions.

The uniqueness of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- lies in its specific amino acid sequence, which confers distinct structural and functional characteristics.

Properties

Molecular Formula

C30H44N8O4

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C30H44N8O4/c1-19(2)16-25(37-26(39)22(31)17-20-10-5-3-6-11-20)29(42)36-24(14-9-15-35-30(33)34)28(41)38-27(40)23(32)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31-32H2,1-2H3,(H,36,42)(H,37,39)(H4,33,34,35)(H,38,40,41)/t22-,23-,24-,25-/m0/s1

InChI Key

IXVLMCBQTKGWEN-QORCZRPOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.